3,4-Dichloro-2,6-dinitrophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

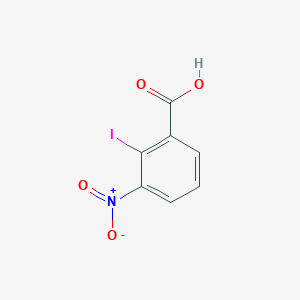

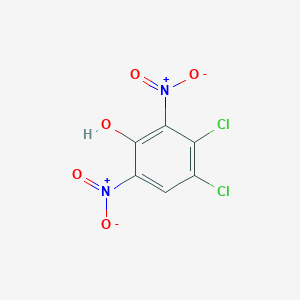

3,4-Dichloro-2,6-dinitrophenol is an organic compound with the molecular formula C6H2Cl2N2O5 . It has a molecular weight of 252.99 g/mol . The compound is composed of two chloro and two nitro groups .

Synthesis Analysis

The synthesis of a high energetic compound 4-diazo-2,6-dinitrophenol was achieved by employing a one-pot facile method from 4-chloro-3,5-dinitroaniline . Another process for the preparation of chloronitroanilines or chloronitrophenols involves chlorinating nitroanilines or nitrophenols in hydrochloric acid .Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2,6-dinitrophenol was characterized by Fourier transform infrared spectroscopy (FT-IR), elemental analysis (EA), and nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR, and 15N NMR) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-2,6-dinitrophenol include a molecular weight of 252.99 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 0 .Aplicaciones Científicas De Investigación

Microbial Degradation of Toxic Compounds

3,4-Dichloro-2,6-dinitrophenol: is a nitroaromatic compound, which has been identified as a priority chemical by the Environmental Protection Agency (EPA) due to its toxicity. Research has shown that certain microorganisms can degrade nitroaromatic compounds, including 3,4-Dichloro-2,6-dinitrophenol , thereby detoxifying them . This application is crucial for environmental bioremediation efforts, where these microbes can be used to clean up contaminated soil and water.

Development of Herbicides

The compound’s structure and properties have been studied for the development of herbicides. Its ability to inhibit photosynthesis and interfere with energy transfer in plants makes it a candidate for controlling weed growth in agriculture .

Analytical Chemistry

In analytical chemistry, 3,4-Dichloro-2,6-dinitrophenol can be used as a standard or reagent due to its well-defined characteristics. It is particularly useful in chromatography and mass spectrometry for identifying and quantifying other substances .

Biopharma Production

The compound’s unique properties make it a valuable building block in biopharmaceutical production. It can be used in the synthesis of more complex molecules that are relevant in drug development and other biotechnological applications .

Organic Synthesis

As a chemical building block, 3,4-Dichloro-2,6-dinitrophenol is used in organic synthesis to create a variety of compounds. Its molecular structure allows for the introduction of additional functional groups, leading to the creation of diverse organic molecules .

Research and Development

The compound is also used in scientific research and development due to its unique molecular structure. It offers a world of possibilities for researchers and innovators looking to explore new frontiers in chemistry and materials science .

Mecanismo De Acción

Target of Action

Similar compounds such as 2,4-dinitrophenol are known to interact with enzymes like hexokinase .

Mode of Action

It’s structurally similar compound, 2,4-dinitrophenol, is known to act as an “uncoupler” compound . It can cross membranes in its protonated form, acting as a H+ carrier and dissipate the electrochemical gradient across cell membranes, thus uncoupling the oxidative phosphorylation pathway without blocking oxygen consumption .

Biochemical Pathways

Nitrophenol compounds, which include 2,4-dinitrophenol, have been used in biochemical studies of oxidative processes where they uncouple oxidative phosphorylation .

Result of Action

Similar compounds like 2,4-dinitrophenol are known to inhibit certain enzymes and disrupt cellular processes .

Action Environment

The action of 3,4-Dichloro-2,6-dinitrophenol can be influenced by various environmental factors. For instance, the nitration of 4-chlorophenol into 2-nitro-4-chlorophenol in the presence of irradiated nitrate and nitrite in aqueous solution involves the radical ˙NO2 . This suggests that light and the presence of certain chemicals can influence the action of similar compounds.

Propiedades

IUPAC Name |

3,4-dichloro-2,6-dinitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)6(11)5(4(2)8)10(14)15/h1,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCOFMWFBMXCCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937192 |

Source

|

| Record name | 3,4-Dichloro-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-2,6-dinitrophenol | |

CAS RN |

1664-10-4 |

Source

|

| Record name | NSC141408 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichloro-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)